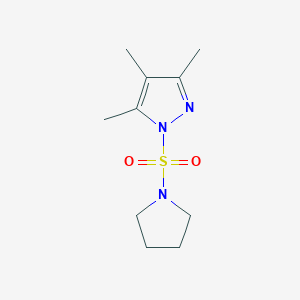![molecular formula C9H13ClN2O2S B500271 [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine CAS No. 196879-70-6](/img/structure/B500271.png)
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C9H13ClN2O2S. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is not fully understood. However, it has been suggested that the compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound also inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. In addition, this compound has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has several advantages for lab experiments. The compound is easy to synthesize and is commercially available. It has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound has not been extensively studied for its toxicity, and its long-term effects are not fully understood.
Future Directions
There are several future directions for the study of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine. One direction is the study of its toxicity and long-term effects. Another direction is the synthesis of analogs of the compound with improved solubility and anticancer properties. The compound can also be used as a building block for the synthesis of various compounds with potential applications in medicine and material science. In addition, the compound can be studied for its potential applications in agriculture, such as the development of new pesticides and herbicides.
Conclusion:
This compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. The compound has some advantages for lab experiments, such as its ease of synthesis and availability, but also has some limitations, such as its low solubility in water. There are several future directions for the study of this compound, including the study of its toxicity and long-term effects, the synthesis of analogs with improved properties, and its potential applications in agriculture.
Synthesis Methods
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is synthesized using various methods. One of the most common methods is the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. Other methods include the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine hydrochloride in the presence of a base such as sodium carbonate.
Scientific Research Applications
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its antibacterial and antifungal properties. In addition, this compound has been used as a building block for the synthesis of various compounds.
properties
IUPAC Name |
2-chloro-4-(dimethylsulfamoylamino)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(6-9(7)10)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBFRBZBNIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

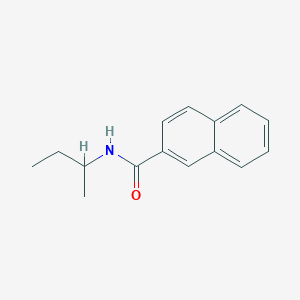
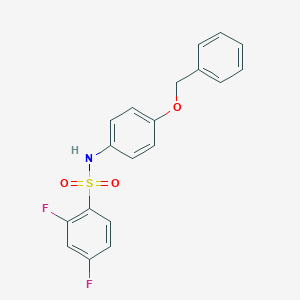
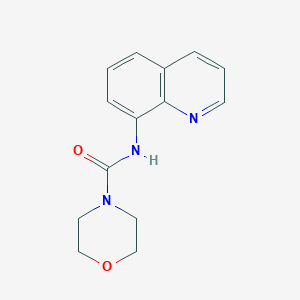
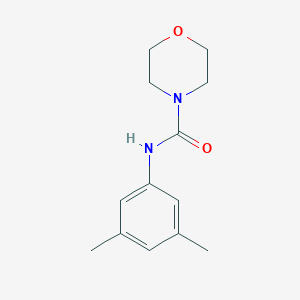
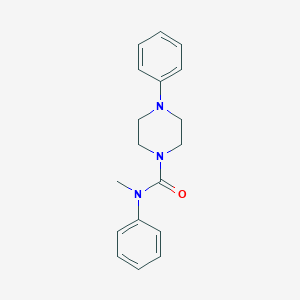
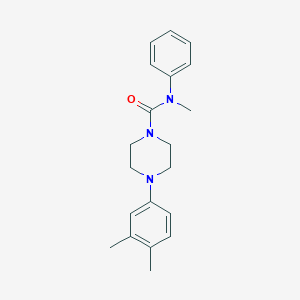
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)
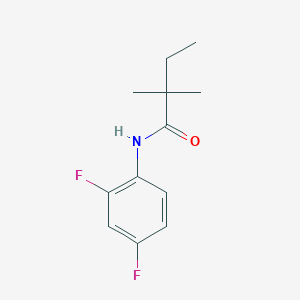

![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
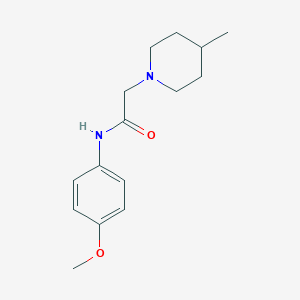
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)
